molecular formula C6H8N6O4 B3051335 Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]- CAS No. 330593-17-4

Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]-

Cat. No. B3051335
CAS RN: 330593-17-4
M. Wt: 228.17 g/mol
InChI Key: GZQJLXMZKFGUSF-UHFFFAOYSA-N
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Description

Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as EF-24 and belongs to the class of synthetic curcumin analogs. EF-24 has been shown to exhibit potent anti-inflammatory and anticancer properties, making it a promising candidate for drug development.

Scientific Research Applications

Antibacterial Properties

  • Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]- derivatives have shown significant antibacterial properties. These compounds, synthesized through oxidative cyclization, demonstrate activity against both Gram-positive and Gram-negative bacteria at low concentrations, making them promising for medicinal chemistry applications (Holla, Gonsalves, & Shenoy, 2000).

Crystallographic Studies

  • The compound has been studied for its crystallographic properties. For example, it displays crystallographic twofold symmetry and forms part of hydrogen bonds in its structure, which is significant in understanding molecular interactions and design (B. König, Pelka, Dix, & Jones, 1998).

Synthesis of Derivatives

  • Various derivatives of Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]- have been synthesized for diverse applications. These include bis-1,2,4-triazole derivatives, which are characterized using various spectroscopic methods and have potential applications in different fields such as material science (Bekircan & Bektaş, 2006).

Tautomeric Structures

  • The tautomeric structures of Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]- derivatives have been explored, providing insights into their chemical behavior and potential applications in the development of new materials or pharmaceuticals (Shawali, Abdallah, Mosselhi, & Mohamed, 2002).

Antimicrobial Applications

  • Some derivatives have been found effective as antimicrobial agents, suitable for agricultural or industrial use as fungicides and bactericides. This highlights their potential in combating microbial threats in various sectors (Downs, 1972).

Synthesis Techniques and Applications

  • The compound has been involved in studies focusing on synthesis techniques, including microwave conditions, and its derivatives have shown antimicrobial activity. This aspect is crucial for developing efficient and eco-friendly synthesis methods for various applications (Haggam, 2016).

properties

IUPAC Name

4-[2-[(4-amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O4/c7-3-5(11-15-9-3)13-1-2-14-6-4(8)10-16-12-6/h1-2H2,(H2,7,9)(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQJLXMZKFGUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=NON=C1N)OC2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340702
Record name SBB002754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine

CAS RN

330593-17-4
Record name SBB002754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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